4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a chlorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-5-methylpyrimidine with morpholine. One common method includes the use of a solvent such as dioxane to facilitate the reaction . The reaction conditions often require heating and the presence of a base to promote the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar in structure but with a bromine atom instead of chlorine.
4-(2-Chloropyrimidin-4-yl)morpholine: Differing in the position of the chlorine atom.
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-(2-chloro-5-methylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-11-9(10)12-8(7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
CRDKMZIYNSZEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.